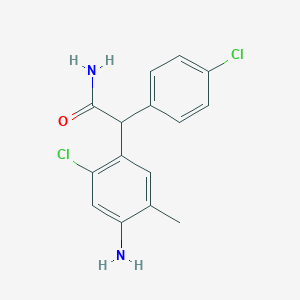

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-amino-2-chloro-5-methylbenzoic acid with 4-chlorobenzylamine under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of this compound in anticancer therapies. It has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, derivatives of this compound have shown promising results against HepG2 liver cancer cells, suggesting that modifications to the structure can enhance antitumor effects .

- Molecular docking studies indicate that this compound can bind effectively to specific protein targets involved in cancer progression, which supports its role as a lead compound in drug design .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthesis and Derivatives

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves multi-step reactions starting from simpler aromatic compounds. A notable method includes a one-pot synthesis approach that streamlines the process while maintaining high yields .

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| One-pot synthesis | Condensation and reduction | High |

Case Studies

-

Case Study on Anticancer Efficacy :

- In a systematic study published in MDPI, various derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines including HepG2 and MCF-7. The results indicated that specific modifications to the compound significantly enhanced its cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Activity Assessment :

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The amino and chloro groups in the compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Amino-2-chlorophenyl)-2-(4-chlorophenyl)acetamide

- 2-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide

- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-methylphenyl)acetamide

Uniqueness

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide is unique due to the presence of both chloro and methyl groups on the phenyl rings. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Actividad Biológica

The compound 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide , also known by its CAS number 61437-85-2, is a synthetic organic compound with notable biological activities. This article focuses on its biological activity, including antibacterial and antifungal properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.18 g/mol |

| Melting Point | 150.5 °C |

| Boiling Point | Estimated at 444.03 °C |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing similar structural motifs demonstrate activity against various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis or interfere with protein synthesis.

- Minimum Inhibitory Concentration (MIC) : In a study evaluating related compounds, MIC values ranged from 0.0048mg mL against E. coli to 0.039mg mL against C. albicans, indicating potent activity .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida species. The antifungal activity is typically measured through zone of inhibition assays or MIC determinations.

- Research Findings : A study reported that certain derivatives exhibited MIC values ranging from 16.69μM to 78.23μM against C. albicans .

Case Studies

- Study on Structural Activity Relationship (SAR) : An investigation into various alkaloid derivatives revealed that modifications on the phenyl rings significantly impacted their antibacterial and antifungal activities. For example, the introduction of electron-withdrawing groups enhanced the activity against both bacterial and fungal strains .

- Clinical Implications : The potential use of these compounds in treating infections caused by resistant bacterial strains has been highlighted in recent literature, emphasizing the need for further clinical studies to validate their efficacy in therapeutic settings.

Propiedades

IUPAC Name |

2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIICLHCTBGREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.